molecular formula C6H6F2N2O B2908650 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone CAS No. 1566656-37-8

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone

Cat. No.: B2908650
CAS No.: 1566656-37-8
M. Wt: 160.124
InChI Key: MCBMWZBZLNNQIY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is a chemical compound with the molecular formula C6H6F2N2O. It is characterized by the presence of two fluorine atoms and an imidazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone typically involves the reaction of 1-methylimidazole with a difluoroacetylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetyl imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Scientific Research Applications

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is unique due to its specific substitution pattern and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1-(1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-3-2-9-6(10)4(11)5(7)8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBMWZBZLNNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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